molecular formula C14H27NNa2O5 B12689680 Einecs 282-289-5 CAS No. 84145-61-9

Einecs 282-289-5

Cat. No.: B12689680
CAS No.: 84145-61-9
M. Wt: 335.35 g/mol
InChI Key: PFMDOYIDXTUIHB-UHFFFAOYSA-L
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Description

It is present in the structure of all natural lipids, whether animal or vegetable . Glycerol is a clear, viscous liquid that is water-soluble and has a sweet taste. It is commonly used in various industries due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol can be synthesized through several methods:

Industrial Production Methods

In industrial settings, glycerol is primarily produced as a byproduct of biodiesel production. The transesterification of triglycerides with methanol produces methyl esters (biodiesel) and glycerol. This method is cost-effective and environmentally friendly, making it the preferred choice for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Glycerol undergoes various chemical reactions, including:

    Oxidation: Glycerol can be oxidized to produce glyceraldehyde, dihydroxyacetone, and glyceric acid. Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Glycerol can be reduced to produce propylene glycol and ethylene glycol. This reaction typically requires hydrogen gas and a metal catalyst.

    Substitution: Glycerol can undergo substitution reactions to form esters, ethers, and halides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Glycerol has numerous applications in scientific research:

Mechanism of Action

Glycerol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Glycerol can be compared with other polyols such as:

Glycerol’s unique combination of non-toxicity, versatility, and wide range of applications makes it a valuable compound in various fields.

Properties

CAS No.

84145-61-9

Molecular Formula

C14H27NNa2O5

Molecular Weight

335.35 g/mol

IUPAC Name

disodium;2-aminoethanol;dodecanedioate

InChI

InChI=1S/C12H22O4.C2H7NO.2Na/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;3-1-2-4;;/h1-10H2,(H,13,14)(H,15,16);4H,1-3H2;;/q;;2*+1/p-2

InChI Key

PFMDOYIDXTUIHB-UHFFFAOYSA-L

Canonical SMILES

C(CCCCCC(=O)[O-])CCCCC(=O)[O-].C(CO)N.[Na+].[Na+]

Origin of Product

United States

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